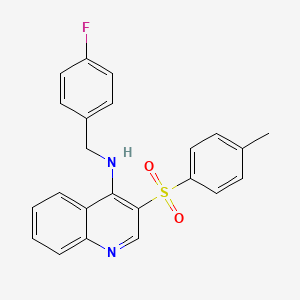

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

説明

N-(4-Fluorobenzyl)-3-tosylquinolin-4-amine is a quinoline-derived compound featuring a 4-fluorobenzylamine moiety at position 4 and a tosyl (p-toluenesulfonyl) group at position 3 of the quinoline core. This structure combines aromatic, electron-withdrawing (fluorine), and sulfonamide functional groups, making it a candidate for diverse pharmacological applications.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCJJUJJAQGJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tosyl group and the 4-fluorobenzyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of Tosyl Group: The tosylation of the quinoline core is typically achieved using tosyl chloride in the presence of a base such as pyridine.

Attachment of 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzyl group is introduced using 4-fluorobenzyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

化学反応の分析

Types of Reactions

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in DMF or DCM with alkyl halides.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the tosyl group enhances its ability to penetrate bacterial membranes, potentially leading to new treatments for resistant bacterial infections .

Organic Synthesis

Building Block for Complex Molecules

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis. Researchers have utilized this compound in multi-step syntheses to create novel quinoline derivatives with enhanced biological activities .

Catalytic Applications

The compound has been explored as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it a valuable tool in catalysis, particularly in reactions involving nucleophilic substitutions and electrophilic additions .

Materials Science

Fluorescent Materials

Due to the presence of the fluorobenzyl group, N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has potential applications in the development of fluorescent materials. These materials can be used in biological imaging and sensing applications, where their fluorescence properties can aid in tracking cellular processes .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The incorporation of fluorinated compounds into polymers is known to improve their performance in harsh chemical environments .

Case Studies

作用機序

The mechanism of action of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzyl group enhances the compound’s binding affinity to these targets, while the quinoline core facilitates its penetration into biological membranes. The tosyl group may also play a role in modulating the compound’s solubility and stability.

類似化合物との比較

Structural Comparison

Key structural analogues and their substituents are summarized below:

Key Observations:

- The tosyl group in the target compound distinguishes it from analogues with halogens or alkoxy substituents at position 3. Tosyl groups enhance steric bulk and may influence solubility via sulfonamide polarity .

- Quinazoline analogues (e.g., ) replace the quinoline core with a two-nitrogen heterocycle, altering electronic properties and binding interactions.

Physicochemical Properties

Key Findings:

- The tosyl group increases molecular weight and lipophilicity compared to halogenated analogues.

- 4-Fluorobenzylamine may enhance metabolic stability relative to hydrolyzable groups (e.g., esters in ).

生物活性

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine typically involves the reaction of 4-aminoquinoline derivatives with tosyl chloride and 4-fluorobenzyl amine. This process yields a compound that features a quinoline backbone, which is known for its diverse pharmacological properties.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study indicated that derivatives of quinoline compounds often exhibit significant antibacterial and antifungal activities. The presence of the tosyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and biological efficacy .

Cholinesterase Inhibition

Research on related compounds suggests that quinoline derivatives can act as cholinesterase inhibitors. For instance, studies involving 4-aminoquinolines have shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like tacrine . This mechanism is particularly relevant for treating conditions like Alzheimer's disease.

Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. Compounds similar to N-(4-fluorobenzyl)-3-tosylquinolin-4-amine have demonstrated high potency against Plasmodium falciparum, particularly in resistant strains. The structure allows for effective interaction with heme in the parasite, disrupting its metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is crucial for optimizing its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Tosyl Group | Enhances lipophilicity and stability |

| Fluorobenzyl Substitution | Increases selectivity towards target enzymes |

| Quinoline Backbone | Essential for interaction with biological targets |

Research indicates that modifications at the benzyl or quinoline moieties can significantly alter the compound's potency against various biological targets.

Case Studies

- Cholinesterase Inhibition Study : A study synthesized multiple quinoline derivatives, including those similar to N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, and assessed their inhibitory effects on AChE and BChE. The most active compounds displayed IC50 values in the low micromolar range, indicating substantial potential for therapeutic applications in neurodegenerative diseases .

- Antimalarial Efficacy : Another investigation focused on a series of 4-aminoquinolines, revealing that certain structural modifications led to enhanced activity against chloroquine-resistant P. falciparum. The findings suggest that compounds with a similar framework to N-(4-fluorobenzyl)-3-tosylquinolin-4-amine could offer new avenues for malaria treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。